5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by a thiazolidine ring fused with a phenyl group, which is further substituted with ethoxy and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkylating agents or acylating agents to form ethers or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced thiazolidinedione derivatives.
Substitution: Ethers and esters of the phenolic hydroxyl group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, thereby influencing metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and altering cellular processes. Further research is needed to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of both ethoxy and hydroxy substituents on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFKYUIYCWNLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385826 | |
Record name | AC1MDY7J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331003-75-9 | |
Record name | AC1MDY7J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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